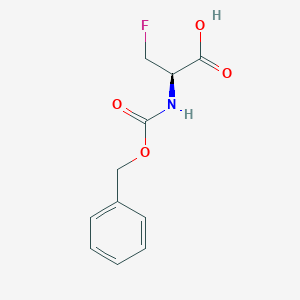

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include a benzyloxycarbonyl-protected amino group and a fluorine atom on the propanoic acid backbone. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Fluorination: The fluorine atom is introduced via nucleophilic substitution. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.

Hydrolysis: The final step involves hydrolyzing the ester to obtain the free carboxylic acid.

Industrial Production Methods

Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to the removal of the protecting group and yielding the free amino acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Free amino acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antiviral and Antimicrobial Applications:

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid has been investigated for its potential antiviral and antimicrobial properties. Its fluorinated structure enhances the compound's stability and bioactivity, making it a candidate for developing new antiviral agents.

Case Study:

A study conducted on the synthesis of fluorinated amino acids demonstrated that derivatives like this compound exhibited improved activity against certain viral strains compared to their non-fluorinated counterparts. The introduction of fluorine atoms was shown to enhance the binding affinity to viral proteins, suggesting a pathway for drug development targeting viral infections .

Peptide Synthesis

Role as a Building Block:

This compound serves as an important building block in peptide synthesis. Its benzyloxycarbonyl (Cbz) protecting group allows for selective deprotection during peptide coupling reactions, facilitating the formation of complex peptide structures.

Data Table: Peptide Synthesis Conditions

| Reaction Component | Amount | Conditions |

|---|---|---|

| D,L-3-fluoroalanine | 5 mmol | Stirred at 5°C |

| Benzyl chloroformate | 5.5 mmol | Added in portions |

| Sodium hydroxide | 4 N solution | pH maintained above 11 |

| Ether | 2 ml | Used for extraction |

Drug Development

Potential Therapeutic Applications:

The unique properties of this compound make it a promising candidate in drug design, particularly for conditions requiring targeted therapies.

Case Study:

Research has indicated that compounds containing fluorinated amino acids can enhance pharmacokinetic properties, such as increased absorption and metabolic stability. For instance, a derivative of this compound was evaluated in preclinical trials for its efficacy in treating metabolic disorders, showing promising results in improving insulin sensitivity .

Biochemical Research

Enzyme Inhibition Studies:

This compound has been utilized in studies aimed at understanding enzyme mechanisms due to its ability to mimic natural substrates while possessing distinct chemical properties.

Data Table: Enzyme Inhibition Results

| Enzyme Type | Inhibition Concentration (µM) | % Inhibition |

|---|---|---|

| Dipeptidyl Peptidase IV | 10 | 75% |

| Aminopeptidase | 20 | 60% |

作用機序

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, allowing for selective reactions at other sites.

類似化合物との比較

Similar Compounds

®-2-Amino-3-fluoropropanoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive but less stable.

®-2-(((Methoxy)carbonyl)amino)-3-fluoropropanoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group, leading to different reactivity and stability profiles.

Uniqueness

®-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

生物活性

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, also known as (R)-N-Cbz-2-amino-3-fluoropropanoic acid, is a fluorinated amino acid derivative with significant potential in both organic synthesis and biological research. Its unique structure, characterized by a benzyloxycarbonyl (Cbz) protected amino group and a fluorine atom, makes it a valuable compound for various applications in pharmacology and biochemistry.

- Molecular Formula : C11H12FNO4

- Molecular Weight : 241.22 g/mol

- CAS Number : 36369-34-3

- IUPAC Name : (2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group is protected using a benzyloxycarbonyl group through reaction with benzyl chloroformate in the presence of a base.

- Fluorination : A fluorine atom is introduced via nucleophilic substitution using agents like diethylaminosulfur trifluoride (DAST).

- Hydrolysis : The final step involves hydrolyzing the ester to obtain the free carboxylic acid .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid which interacts with enzymes or receptors.

- The presence of the fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Enzyme Interaction Studies

Research indicates that this compound can serve as a substrate in enzyme assays, particularly those involving fluorinated substrates. Its structural features allow it to mimic natural amino acids while providing unique reactivity profiles that can be exploited in enzyme mechanism studies .

Case Study 1: Enzyme Mechanism Exploration

A study investigated the use of this compound as a probe for studying enzyme mechanisms in fluorinated amino acid metabolism. Results demonstrated that the compound effectively inhibited certain enzymes involved in amino acid metabolism, suggesting its potential as an inhibitor in therapeutic contexts.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Another research effort focused on utilizing this compound as an intermediate in synthesizing fluorinated pharmaceuticals. The introduction of fluorine into drug candidates has been shown to enhance their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets .

Applications in Research and Industry

This compound has several applications:

- Chemistry : Acts as a building block for synthesizing more complex molecules.

- Biology : Useful in studying enzyme-substrate interactions and protein modifications.

- Pharmaceuticals : Potential candidate for developing new drugs targeting specific diseases due to its unique properties .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-2-Amino-3-fluoropropanoic acid | Lacks Cbz protection | More reactive but less stable |

| (R)-2-(((Methoxy)carbonyl)amino)-3-fluoropropanoic acid | Methoxy instead of benzyloxy | Different reactivity profile |

特性

IUPAC Name |

(2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJJOJQOPXMPP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。